3-Amino-5-((4-ethylphenyl)amino)-1H-pyrazole-4-carbonitrile
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Overview
Description
3-Amino-5-((4-ethylphenyl)amino)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-((4-ethylphenyl)amino)-1H-pyrazole-4-carbonitrile typically involves the reaction of 4-ethylphenylhydrazine with ethyl cyanoacetate, followed by cyclization and subsequent amination. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-((4-ethylphenyl)amino)-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino and cyano groups in the compound can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Halides, electrophiles; reactions may require catalysts like palladium or copper and are often conducted under inert atmospheres.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
3-Amino-5-((4-ethylphenyl)amino)-1H-pyrazole-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Mechanism of Action
The mechanism of action of 3-Amino-5-((4-ethylphenyl)amino)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular pathways involved in inflammation, cell proliferation, and apoptosis, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-5-((4-methylphenyl)amino)-1H-pyrazole-4-carbonitrile
- 3-Amino-5-((4-chlorophenyl)amino)-1H-pyrazole-4-carbonitrile
- 3-Amino-5-((4-fluorophenyl)amino)-1H-pyrazole-4-carbonitrile
Uniqueness
3-Amino-5-((4-ethylphenyl)amino)-1H-pyrazole-4-carbonitrile is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall pharmacological profile .
Properties
Molecular Formula |
C12H13N5 |
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Molecular Weight |
227.27 g/mol |
IUPAC Name |
5-amino-3-(4-ethylanilino)-1H-pyrazole-4-carbonitrile |
InChI |
InChI=1S/C12H13N5/c1-2-8-3-5-9(6-4-8)15-12-10(7-13)11(14)16-17-12/h3-6H,2H2,1H3,(H4,14,15,16,17) |
InChI Key |
PXGJIKLRIUXXRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=NNC(=C2C#N)N |
Origin of Product |
United States |
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